molecular formula C17H15NO3 B1366059 methyl 4-(benzyloxy)-1H-indole-2-carboxylate CAS No. 27748-09-0

methyl 4-(benzyloxy)-1H-indole-2-carboxylate

Cat. No. B1366059
CAS RN: 27748-09-0
M. Wt: 281.3 g/mol
InChI Key: CDDYUJMTTJRWJY-UHFFFAOYSA-N
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Description

This compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a benzyloxy group attached to the 4-position of the indole and a carboxylate group attached to the 2-position of the indole. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.





  • Synthesis Analysis

    The synthesis of such a compound would likely involve the formation of the indole ring system, followed by the introduction of the benzyloxy and carboxylate groups. There are many methods for synthesizing indoles, including the Fischer indole synthesis and the Bartoli indole synthesis. The benzyloxy group could potentially be introduced via a Williamson ether synthesis, and the carboxylate group could be introduced via a nucleophilic acyl substitution.





  • Molecular Structure Analysis

    The indole ring system is aromatic, which means it is particularly stable. The benzyloxy and carboxylate groups are both electron-withdrawing, which could affect the reactivity of the compound.





  • Chemical Reactions Analysis

    The compound could potentially undergo a variety of reactions. For example, the carboxylate group could react with acids to form esters, or with amines to form amides. The benzyloxy group could potentially be cleaved under acidic or basic conditions to yield a phenol and a benzyl alcohol.





  • Physical And Chemical Properties Analysis

    The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. However, we can predict that it would likely be a solid at room temperature, and its solubility would depend on the specific solvent used.




  • Scientific Research Applications

    Synthetic Intermediates in Pharmacology

    Methyl 4-(benzyloxy)-1H-indole-2-carboxylate serves as a crucial synthetic intermediate for creating various pharmacologically active compounds. For instance, Jain et al. (2005) demonstrated that 4-benzyloxyindole-2-carboxylic acid hydrazide can react with aromatic and heterocyclic aldehydes to form 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides. These compounds are significant for synthesizing a new class of pharmacologically active substances (Jain et al., 2005).

    Industrial Synthesis

    The compound has applications in industrial synthesis processes. For example, Zuo (2014) discussed synthesizing 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one. This process is notable for its low cost, mild conditions, minimal side reactions, and high yield, making it suitable for industrial preparation (Zuo, 2014).

    Antioxidant and Anticholinesterase Properties

    Bingul et al. (2019) synthesized a range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides from methyl 4,6-dimethoxy-1H-indole-2-carboxylate. These compounds were characterized and evaluated for their antioxidant properties using assays like DPPH free radical scavenging and ABTS cationic radical decolorization. The study found that indole compounds with carbohydrazide functionality showed promising antioxidant targets. Additionally, they exhibited significant anticholinesterase properties, as evaluated by acetylcholinesterase and butyrylcholinesterase enzyme inhibition assays (Bingul et al., 2019).

    Applications in Organic Synthesis

    Methyl 4-(benzyloxy)-1H-indole-2-carboxylate is also used in various organic synthesis processes. For instance, Lim et al. (2007) prepared Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and 2-(Cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes (Lim et al., 2007).

    Infrared Probes and Fluorescent Studies

    The compound has been studied as a potential infrared probe. Liu et al. (2020) investigated the carbonyl stretching mode of methyl indole-4-carboxylate using Fourier-transform infrared spectroscopy. Their findings suggest that methyl indole-4-carboxylate could serve as a site-specific infrared probe for studying electric and local environments (Liu et al., 2020).

    Inhibitory Activity Against Cancer Cells

    Methyl 4-(benzyloxy)-1H-indole-2-carboxylate derivatives have been synthesized and evaluated for their cancer inhibitory activity. Niemyjska et al. (2012) synthesized two new derivatives and tested them against melanoma, renal, and breast cancer cell lines. These compounds were found to inhibit the growth of these cancer cell lines, indicating their potential as antitumor agents (Niemyjska et al., 2012).

    Safety And Hazards

    Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, and appropriate safety precautions should be taken.




  • Future Directions

    The study of indole-containing compounds is a very active area of research, due to their prevalence in many biologically active natural products and pharmaceuticals. Future research could involve studying the biological activity of this compound, or using it as a building block to synthesize more complex molecules.




    Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


    properties

    IUPAC Name

    methyl 4-phenylmethoxy-1H-indole-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H15NO3/c1-20-17(19)15-10-13-14(18-15)8-5-9-16(13)21-11-12-6-3-2-4-7-12/h2-10,18H,11H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CDDYUJMTTJRWJY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H15NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40406461
    Record name Methyl 4-(benzyloxy)-1H-indole-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40406461
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    281.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    methyl 4-(benzyloxy)-1H-indole-2-carboxylate

    CAS RN

    27748-09-0
    Record name Methyl 4-(benzyloxy)-1H-indole-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40406461
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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